molecular formula C16H18N2O3S B14948040 Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-

Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-

Cat. No.: B14948040
M. Wt: 318.4 g/mol
InChI Key: WFDUDBIYVXZHCG-UHFFFAOYSA-N
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Description

(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both hydroxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the hydroxy-methylphenyl and methylbenzenesulfonyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and amidation, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methyl and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methylphenyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The sulfonyl group may also contribute to its overall biological activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylacetophenone: Shares the hydroxy and methylphenyl groups but lacks the sulfonyl and ethanimidamide moieties.

    4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the hydroxy and methylphenyl groups.

Uniqueness

(E)-N-(4-HYDROXY-3-METHYLPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C16H18N2O3S/c1-11-4-7-15(8-5-11)22(20,21)18-13(3)17-14-6-9-16(19)12(2)10-14/h4-10,19H,1-3H3,(H,17,18)

InChI Key

WFDUDBIYVXZHCG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC(=C(C=C2)O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC(=C(C=C2)O)C

Origin of Product

United States

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